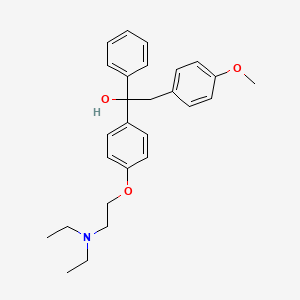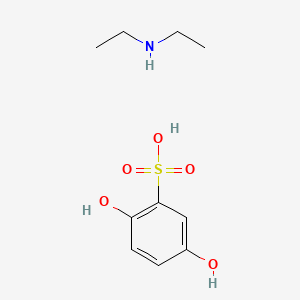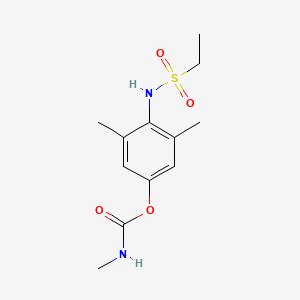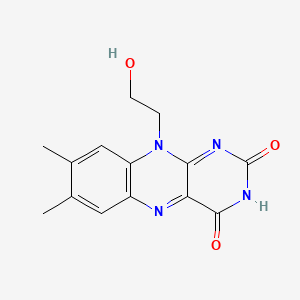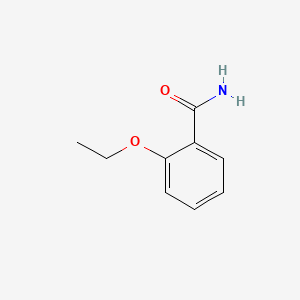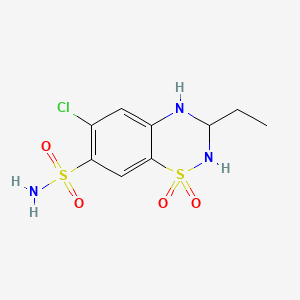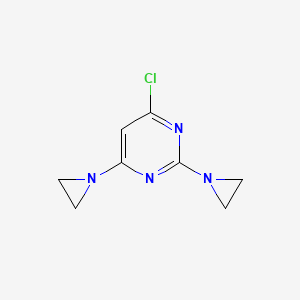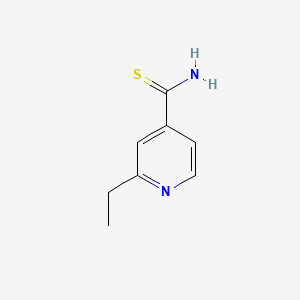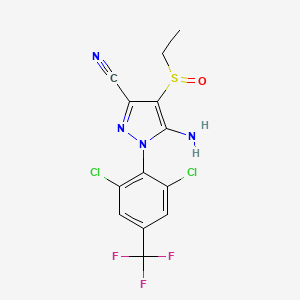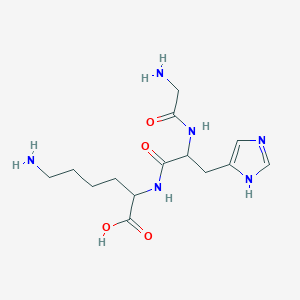
Glycyl-l-histidyl-l-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prezatide 是一种由甘氨酸、组氨酸和赖氨酸组成的三肽。它很容易与铜离子形成复合物,通常用于皮肤和头发的化妆品中。
准备方法
合成路线和反应条件
Prezatide 可以通过固相肽合成 (SPPS) 合成,这是一种通常用于生产肽的方法。该过程包括将氨基酸依次添加到锚定在固体树脂上的不断增长的肽链中。 反应条件通常包括使用保护基团来防止不必要的副反应,以及使用偶联试剂来促进肽键的形成 .
工业生产方法
在工业环境中,Prezatide 是使用大规模 SPPS 生产的。该过程涉及自动肽合成器,它们可以同时处理多个反应,从而提高效率和产量。 最终产品使用高效液相色谱 (HPLC) 进行纯化,以确保高纯度和质量 .
化学反应分析
反应类型
Prezatide 会发生各种化学反应,包括:
氧化: Prezatide 会发生氧化反应,特别是在与铜离子形成复合物时,导致形成活性氧物质。
还原: 还原反应会发生,特别是在还原剂存在的情况下,导致二硫键断裂。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和分子氧。
还原: 常用的还原剂包括二硫苏糖醇 (DTT) 和三(2-羧乙基)膦 (TCEP)。
取代: 取代反应通常涉及亲核试剂,如胺类和硫醇类.
形成的主要产物
科学研究应用
Prezatide 在科学研究中有广泛的应用,包括:
化学: Prezatide 用作肽化学研究中的模型化合物,用于了解肽合成、折叠和稳定性。
生物学: 在生物学研究中,Prezatide 用于研究细胞信号通路、蛋白质-蛋白质相互作用和酶活性。
医学: Prezatide 正在研究其在伤口愈合、慢性阻塞性肺病和转移性结肠癌中的潜在治疗应用。
作用机制
Prezatide 通过多种机制发挥作用:
胶原蛋白合成: 与铜形成复合物的 Prezatide 会增加 I 型胶原蛋白和糖胺聚糖的合成和沉积。
组织重塑: 它会增加基质金属蛋白酶-2 和基质金属蛋白酶抑制剂-1 和 -2 的表达,在组织重塑中发挥作用。
相似化合物的比较
类似化合物
甘氨酰-L-组氨酰-L-赖氨酸 (GHK): 与 Prezatide 类似,GHK 是一种与铜离子形成复合物的三肽,在伤口愈合和皮肤护理中都有应用。
独特性
Prezatide 的独特之处在于其特定的氨基酸序列及其与铜离子形成稳定复合物的能力。 这种独特的特性增强了其生物活性,使其在促进胶原蛋白合成和组织重塑方面特别有效 .
属性
Key on ui mechanism of action |
Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan. It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling. It is thought that prezatide's antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti inflammatory ability due to the blockage the of iron (Fe2+) release during injury. Prezatide also increases angiogenesis to injury sites. The precise mechanisms of these effects are unknown. It is also unknown whether prezatide's effects are due to the action of the tripeptide itself or its ability to localize and transport copper. Prezatide is known to be bound by heparin and heparin sulfate |
|---|---|
CAS 编号 |
49557-75-7 |
分子式 |
C14H24N6O4 |
分子量 |
340.38 g/mol |
IUPAC 名称 |
6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24) |
InChI 键 |
MVORZMQFXBLMHM-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
外观 |
Solid powder |
Key on ui other cas no. |
49557-75-7 |
纯度 |
>95% (or refer to the Certificate of Analysis) |
相关CAS编号 |
72957-37-0 (monoacetate) 130120-57-9 (copper acetate salt/solvate) 89030-95-5 (copper salt/solvate) |
序列 |
GHK |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
copper glycyl-histidyl-lysine copper(II)GHK GHK-Cu Gly-His-Lys glycyl-histidyl-lysine glycyl-histidyl-lysine monoacetate glycylhistidyllysine Iamin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



